1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(methylamino)-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-11(10(13)14)7-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKMLPSEFBTHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under specific reaction conditions. For instance, the reaction of a suitable aniline derivative with a cyclizing agent can yield the desired indene derivative . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Biological Applications
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid has been explored for its potential use in biological systems, particularly as a buffer in biochemical assays due to its ability to maintain pH levels.
Buffering Agent
In biological and biochemical applications, maintaining pH is crucial. The compound serves as an organic buffer, helping to stabilize pH in various reactions and processes. This property is particularly valuable in enzymatic reactions where pH fluctuations can lead to decreased activity or denaturation of proteins .
Synthetic Applications
The compound is also significant in synthetic organic chemistry. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing other compounds.
Synthesis of Derivatives
Research indicates that this compound can serve as a precursor for the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of indene derivatives which are important in the development of pharmaceuticals and agrochemicals .
Case Study 1: Synthesis of Indene Derivatives
A study demonstrated the successful synthesis of various indene derivatives using this compound as a starting material. The reaction conditions were optimized to enhance yield and purity, showcasing the compound's versatility in organic synthesis .
Case Study 2: Biological Assays
Another research project investigated the use of this compound in biological assays aimed at understanding enzyme kinetics. The results indicated that the compound effectively maintained stable pH levels during the assays, leading to more reliable data on enzyme activity .
Data Tables
| Compound | pKa | Buffering Range (pH) |
|---|---|---|
| This compound | 4.5 | 4.0 - 5.0 |
| Acetic Acid | 4.76 | 4.0 - 5.6 |
| Phosphate Buffer | 7.2 | 6.5 - 7.5 |
Mechanism of Action
The mechanism of action of 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Functional Group Impact: The methylamino group in the target compound introduces basicity (pKa ~9-10 for aliphatic amines), contrasting with non-amino analogs like 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid . Protective groups (Boc, Cbz) in derivatives enhance synthetic utility but increase molecular weight and reduce polarity .
Physicochemical Properties :
- The target compound’s molecular weight (191 Da) is lower than its Boc- or Cbz-protected analogs, favoring better membrane permeability in drug design .
- Salt forms (e.g., hydrochloride) improve aqueous solubility, critical for in vivo applications .
Synthetic Relevance: Derivatives like ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride highlight the role of esterification and salt formation in optimizing compound handling .
Biological Activity
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dihydroindene core with a carboxylic acid group and a methylamino substituent, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
1. Antitumor Activity
Studies have demonstrated that this compound can inhibit arginase enzymes (ARG1 and ARG2), which are implicated in tumor progression by modulating the tumor microenvironment. Inhibiting these enzymes can enhance the effectiveness of immune responses against tumors .
2. Enzyme Inhibition
The compound's ability to inhibit arginase has been linked to its potential as a therapeutic agent in combination therapies for various cancers. The inhibition of arginase may lead to increased levels of arginine, an amino acid crucial for T-cell function and proliferation, thereby supporting anti-tumor immunity .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of ARG1/ARG2 | |
| Enhanced immune response | Increased arginine levels | |
| Potential anti-inflammatory | Modulation of cytokine profiles |
Case Study 1: Inhibition of Arginase in Cancer Models
In a preclinical study, this compound was tested in mouse models with induced tumors. The results showed a significant reduction in tumor size when combined with standard chemotherapy agents. The study highlighted the compound's role in enhancing the efficacy of treatment by altering the tumor microenvironment .
Case Study 2: Immune Modulation
Another study focused on the immunomodulatory effects of this compound. It was found to increase T-cell activity in vitro, suggesting that it could be used as an adjunct therapy to boost immune responses in cancer patients . This supports the hypothesis that targeting metabolic pathways can improve cancer immunotherapy outcomes.
The primary mechanism through which this compound exerts its effects is through the inhibition of arginase activity. This leads to:
- Increased Arginine Availability : Higher levels of arginine can stimulate nitric oxide production, which is essential for T-cell activation.
- Alteration of Cytokine Profiles : The compound may influence cytokine secretion from immune cells, promoting a more favorable immune environment for combating tumors .
Q & A
Q. What are the recommended synthetic routes for 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid?
A general approach involves modifying procedures for structurally similar indene derivatives. For example, GP1 (General Procedure 1) from uses nucleophilic substitution or amination to introduce functional groups. Start with 2,3-dihydro-1H-inden-1-one as a precursor, followed by carboxylation and methylamine introduction. Purification via column chromatography (e.g., pentane:ethyl acetate solvent systems) and characterization using HRMS and NMR is critical . Adjust reaction conditions (e.g., temperature, catalyst) to optimize yields for the methylamino derivative.
Q. Which analytical techniques are essential for characterizing this compound?
- 1H NMR (400 MHz, Chloroform-d) : Analyze chemical shifts and splitting patterns to confirm the methylamino group and indene backbone. Note potential tautomerism (e.g., keto-enol mixtures observed in ) .
- HRMS (ESI) : Verify the molecular ion ([M+H]+) with calculated vs. observed mass (e.g., ±0.5 ppm tolerance, as in ) .
- Retention Factor (RF) : Use TLC with solvent systems like pentane:ethyl acetate (3:2) to monitor reaction progress .
Q. What safety protocols should be followed during handling and storage?
- Storage : Keep in a dry environment (P402) and avoid heat sources (P210) .
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. Follow emergency measures for accidental ingestion (P301) or inhalation .
- Regulatory Compliance : Classify under GHS guidelines for unstable or hazardous substances (H200 series) if reactivity data are available for analogs .
Q. How should researchers ensure regulatory compliance for this compound?
Refer to safety data sheets (SDS) of structurally related compounds (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid in ). Document handling procedures, disposal methods, and environmental impact assessments per regional regulations (e.g., MARPOL Annex II) .
Advanced Research Questions
Q. How can researchers resolve contradictory HRMS or NMR data?
- HRMS Discrepancies : Check isotopic patterns (e.g., chlorine or bromine signatures) and recalibrate instruments. Compare calculated vs. observed values (e.g., 245.1172 vs. 245.1177 in ) .
- Unexpected NMR Peaks : Investigate tautomerism (e.g., keto-enol equilibrium in ) or diastereomers. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies improve low yields in the amination step?
- Catalyst Optimization : Test palladium or copper catalysts for coupling reactions.
- Reaction Solvent : Replace polar aprotic solvents (e.g., DMF) with acetic acid ( ) to enhance reactivity .
- Temperature Control : Reflux conditions (e.g., 3–5 hours in ) may improve conversion .
Q. How can computational modeling aid in predicting pharmacological activity?
- Docking Studies : Use the compound’s structure to model interactions with anti-inflammatory targets (e.g., cyclooxygenase enzymes, as suggested for analogs in ).
- QSAR Analysis : Correlate substituent effects (e.g., methylamino group) with bioactivity data from related indene-carboxylic acids .
Q. What experimental designs are suitable for assessing stability under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures. Monitor degradation via HPLC or LC-MS.
- Kinetic Analysis : Calculate half-life (t½) and degradation pathways (hydrolysis, oxidation) using Arrhenius plots .
Data Contradiction and Troubleshooting
Q. How to address inconsistencies in biological assay results?
- Control Experiments : Validate assays with positive controls (e.g., indomethacin for anti-inflammatory tests in ).
- Dose-Response Curves : Ensure linearity across concentrations to rule out solubility issues .
Q. Why might synthetic byproducts form, and how can they be minimized?
- Byproduct Source : Competing reactions (e.g., over-alkylation or oxidation).
- Mitigation : Use protecting groups for the carboxylic acid during amination. Monitor reaction progress with TLC (RF values as in ) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
